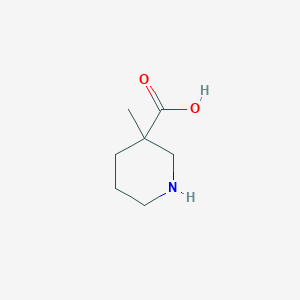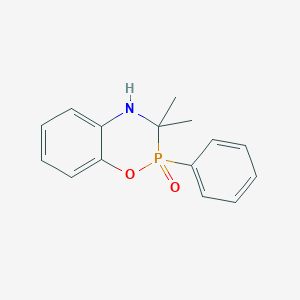![molecular formula C12H9Cl2N3O B3001839 N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]prop-2-enamide CAS No. 2305299-50-5](/img/structure/B3001839.png)
N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]prop-2-enamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group and a prop-2-enamide moiety
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2,4-dichlorophenylhydrazine and propargyl bromide.
Formation of Pyrazole Ring: The initial step involves the cyclization of 2,4-dichlorophenylhydrazine with an appropriate diketone or α,β-unsaturated ketone to form the pyrazole ring.
Amidation: The pyrazole derivative is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form N-[1-(2,4-dichlorophenyl)pyrazol-3-yl]prop-2-enamide.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide moiety, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the dichlorophenyl ring.
Major Products
Oxidized Derivatives: Products may include hydroxylated or ketone derivatives of the original compound.
Reduced Derivatives: Alcohol derivatives of the prop-2-enamide moiety.
Substituted Derivatives: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-[1-(2,4-dichlorophenyl)pyrazol-3-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the synthesis of specialty chemicals and advanced materials. It can be incorporated into polymers or used as a precursor for the production of high-performance materials.
作用机制
The mechanism by which N-[1-(2,4-dichlorophenyl)pyrazol-3-yl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The dichlorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide moiety.
N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]but-2-enamide: Similar structure but with a but-2-enamide group, providing different steric and electronic properties.
Uniqueness
N-[1-(2,4-dichlorophenyl)pyrazol-3-yl]prop-2-enamide is unique due to the specific combination of the dichlorophenyl group and the prop-2-enamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[1-(2,4-dichlorophenyl)pyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c1-2-12(18)15-11-5-6-17(16-11)10-4-3-8(13)7-9(10)14/h2-7H,1H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYUZIQQRKWKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NN(C=C1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B3001758.png)
![6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B3001759.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B3001760.png)
![N'-(2-ethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B3001761.png)





![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001775.png)

![N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3001777.png)
![3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B3001779.png)
